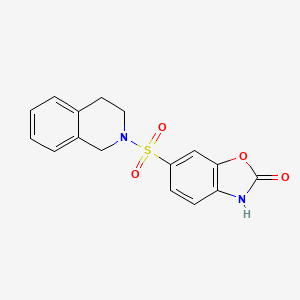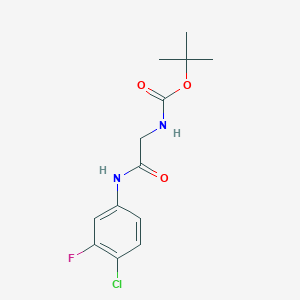
N-(tert-butoxycarbonyl)-N1-(4-chloro-3-fluorophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butoxycarbonyl)-N1-(4-chloro-3-fluorophenyl)glycinamide is a useful research compound. Its molecular formula is C13H16ClFN2O3 and its molecular weight is 302.73. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide α-Carboxamides
N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, a related compound, was synthesized and found suitable for use as a handle in the solid-phase synthesis of peptide α-carboxamides. This method is notable for its high yield and resistance to acidolysis, demonstrating its utility in peptide synthesis (Gaehde & Matsueda, 2009).
Amidomercuration-Cyclization of Derivatives
Research has explored the cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, such as the synthesis of N-tert-butoxycarbonyl-5-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. This demonstrates the compound's potential in forming complex organic structures (Berger & Kerly, 1993).
Synthesis of Acylic Derivatives
Tert-butyloxycarbonylprolylleucylglycinamide has been obtained through reactions involving similar compounds, showcasing its role in the synthesis of acylic derivatives. This process highlights its versatility in chemical transformations (Haidukevich et al., 2019).
Electrochemical Studies of Radicals
The electrochemical properties of N-alkoxyarylaminyl radicals, including N-tert-butoxy derivatives, have been studied. This research underlines the compound's significance in understanding the electrochemical behavior of organic radicals (Miura & Muranaka, 2006).
Fluorine Labelling in PET Scans
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-trimethylstannyl-L-phenylalanine ethyl ester, another related compound, has been used in the preparation of 6-[18F]fluoro-L-DOPA for Positron Emission Tomography scans. This application is significant in neurodegenerative disease research (Dollé et al., 1998).
Synthesis of Tetrahydroquinolines
Research has shown that N-(tert-butoxycarbonyl)anilines can be converted into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, illustrating the compound's utility in producing complex organic structures (Reed et al., 1988).
Facile N-tert-Butoxycarbonylation of Amines
The facile N-tert-butoxycarbonylation of amines using certain catalysts under solvent-free conditions demonstrates the compound's application in amine protection strategies (Suryakiran et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O3/c1-13(2,3)20-12(19)16-7-11(18)17-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHQUUSPRZPELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
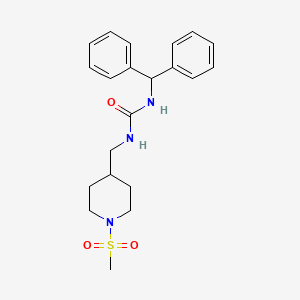
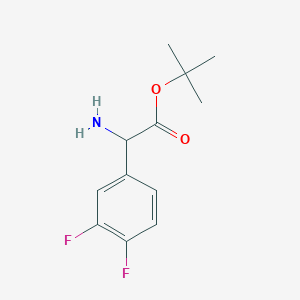
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
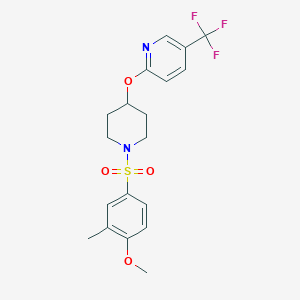
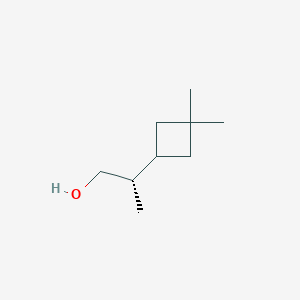
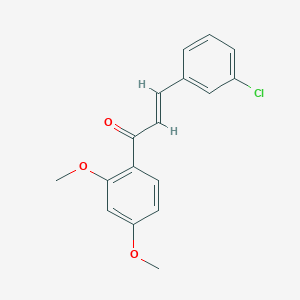
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)


![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)
